Product packaging for hemoglobin Saint Nazaire(Cat. No.:CAS No. 154862-22-3)

hemoglobin Saint Nazaire

Cat. No.: B1178801
CAS No.: 154862-22-3
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Description

Hemoglobin Saint Nazaire is a naturally occurring human hemoglobin variant characterized by a point mutation where phenylalanine is replaced by isoleucine at the G5 position of the beta-globin chain (beta 103) . This residue is located within the heme pocket, a region critical for oxygen binding. The substitution of this key phenylalanine residue destabilizes the tense (T) state of hemoglobin, shifting the allosteric equilibrium towards the relaxed (R) state and resulting in a characteristically increased oxygen affinity for the tetrameric molecule . This mechanism provides a valuable model for studying the structural basis of cooperativity and allosteric regulation in hemoglobin. The primary research application of this compound is the study of erythrocytosis and polycythemia vera. Individuals carrying this variant present with moderate erythrocytosis, which is a compensatory physiological response to the hemoglobin's impaired oxygen release in peripheral tissues . Investigating this variant helps elucidate the pathophysiological link between high-oxygen-affinity hemoglobins and secondary polycythemia. Furthermore, its functional comparison with other variants like Hb Heathrow (beta 103 Phe→Leu) offers nuanced insights into how specific amino acid properties at a critical position differentially impact heme-globin contacts and overall protein function . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any clinical applications, including human or animal use. RUO products are essential tools for basic scientific research, drug discovery, and the development of new diagnostic assays, but they are not manufactured under the good manufacturing practice (GMP) guidelines required for clinical applications . Researchers should handle this material following all applicable laboratory safety protocols.

Properties

CAS No.

154862-22-3

Molecular Formula

C9H7ClN4O4

Synonyms

hemoglobin Saint Nazaire

Origin of Product

United States

Genetic Characterization of Hemoglobin Saint Nazaire

Identification of the Beta-Globin Gene (HBB) Locus Mutation

Hemoglobin Saint Nazaire arises from a mutation within the beta-globin gene (HBB), which is located on chromosome 11. dnai.org The HBB gene provides the instructions for making the beta-globin protein subunit of hemoglobin. Genetic analyses have pinpointed the specific mutation as a single nucleotide variation in the HBB gene. nih.govresearchgate.netnih.gov This change is designated as c.310T>A, indicating that at nucleotide position 310, a thymine (B56734) (T) is replaced by an adenine (B156593) (A). nih.govresearchgate.netnih.govresearchgate.net This point mutation is the underlying cause of the structural and functional changes observed in this compound. researchgate.net

Specific Amino Acid Substitution: β103(G5)Phenylalanine→Isoleucine (Phe→Ile)

The c.310T>A nucleotide mutation translates into a specific alteration in the amino acid sequence of the beta-globin chain. The codon change results in the substitution of the amino acid Phenylalanine (Phe) with Isoleucine (Ile) at position 103 of the polypeptide chain. dnai.orgresearchgate.netnih.gov This substitution is also denoted as β103(G5)Phe→Ile. The G5 designation refers to the position of this amino acid within the G helix of the beta-globin protein. nih.gov

The Phenylalanine residue at this position is located within the heme pocket, the part of the globin chain that enfolds the heme group and is crucial for oxygen binding. researchgate.netnih.gov The replacement of Phenylalanine with the less bulky Isoleucine alters the structural integrity of this pocket. nih.govdnai.org This specific substitution is responsible for the increased oxygen affinity of this compound, which is less pronounced than the affinity increase seen in Hemoglobin Heathrow (β103Phe→Leu), a variant with a different amino acid substitution at the same position. nih.govnih.gov

Hemoglobin VariantGeneNucleotide ChangeAmino Acid SubstitutionPosition
This compoundHBBc.310T>APhenylalanine → Isoleucine (Phe→Ile)β103(G5)
Hemoglobin HeathrowHBBc.310T>CPhenylalanine → Leucine (B10760876) (Phe→Leu)β103(G5)

Allelic Variations and Reported Inheritance Patterns

Cases of this compound reported in the literature have been identified in individuals who are heterozygous for the mutation. researchgate.netnih.govresearchgate.net This means they possess one normal copy of the HBB gene and one mutated copy. The presence of the condition in the heterozygous state, often leading to clinical manifestations such as moderate erythrocytosis (an increase in red blood cells), suggests an autosomal dominant pattern of inheritance. nih.govkarger.com This is supported by familial studies where the variant has been observed in multiple generations, such as a mother and daughter, who both presented with similar hematological profiles. nih.gov

Genotypic Analysis Methodologies

The definitive diagnosis of this compound requires molecular genetic testing to identify the specific mutation in the HBB gene.

Historically and currently, Sanger sequencing is a primary method for the precise identification of the mutation responsible for this compound. nih.govresearchgate.netalljournals.cn This targeted sequencing approach allows for the direct analysis of the HBB gene's nucleotide sequence. nih.gov In patients with suspected high-affinity hemoglobin, Sanger sequencing can confirm the heterozygous c.310T>A mutation, providing a definitive diagnosis. researchgate.net While effective, this method is typically employed when there is a strong suspicion for a specific, known mutation. nih.gov

Next-Generation Sequencing (NGS) has emerged as a comprehensive and powerful tool in the diagnosis of hemoglobinopathies. mdpi.comnih.govnih.gov Unlike Sanger sequencing, which typically analyzes one gene at a time, NGS allows for the simultaneous sequencing of multiple genes. ashpublications.org Targeted NGS panels designed for conditions like erythrocytosis often include the HBB, HBA1, and HBA2 genes, enabling a broad screening for various causes of hemoglobinopathies. nih.govkarger.com

This high-throughput approach is capable of detecting a wide range of genetic variations, including single nucleotide variants (SNVs), insertions, deletions, and copy number variants (CNVs). mdpi.comtandfonline.com The decreasing cost and comprehensive nature of NGS make it particularly valuable for complex cases or for systematic screening where the underlying genetic cause is unknown. mdpi.comashpublications.org For high-oxygen affinity hemoglobins (B146990), NGS provides a robust method to identify causative variants across all globin genes in a single assay. karger.com

MethodologyDescriptionApplication to Hb Saint NazaireAdvantages
Sanger SequencingA targeted method to determine the exact nucleotide sequence of a specific DNA region. nih.govUsed to confirm the specific c.310T>A mutation in the HBB gene. researchgate.netalljournals.cnHigh accuracy for known mutations; considered a gold standard for validation. mdpi.com
Next-Generation Sequencing (NGS)A high-throughput method for sequencing multiple genes or entire genomes simultaneously. mdpi.comashpublications.orgCan identify the Hb Saint Nazaire mutation as part of a broader panel for erythrocytosis or hemoglobinopathies. nih.govkarger.comComprehensive analysis of all globin genes; detects various mutation types; efficient for complex cases. ashpublications.orgtandfonline.com

Molecular Structure and Conformational Dynamics of Hemoglobin Saint Nazaire

Localization of the Amino Acid Substitution within the Hemoglobin Tetramer

Hemoglobin Saint Nazaire is defined by a specific missense mutation in the beta-globin chain. The substitution involves the replacement of a phenylalanine (Phe) residue with an isoleucine (Ile) at position 103. nih.govnih.gov This position is also denoted as G5, indicating it is the fifth residue of the G-helix in the beta-globin subunit. nih.gov The full designation of the mutation is therefore β103(G5)Phe→Ile. nih.govresearchgate.net This variant was first identified in French families presenting with moderate erythrocytosis, a condition characterized by an increased red blood cell mass. nih.govtandfonline.com

Position within the Heme Pocket

The β103(G5) residue is strategically located within the heme pocket, a hydrophobic cavity in the globin chain that envelops the heme group. nih.govnih.gov The heme group, containing a central iron atom, is the site of oxygen binding. The amino acid residues lining this pocket play a crucial role in maintaining the structural integrity of the heme-globin complex and modulating the affinity of the iron atom for oxygen. nih.govresearchgate.net The phenylalanine normally present at the G5 position is one of these critical residues, contributing to the non-polar environment of the pocket. nih.govdnai.org

Impact on Heme-Globin Contacts

The substitution of phenylalanine with isoleucine at the β103 position directly alters the contacts between the heme group and the globin chain. nih.govresearchgate.net Phenylalanine is a bulky aromatic amino acid, while isoleucine is an aliphatic, albeit still hydrophobic, amino acid. This change in size and shape modifies the precise packing of the amino acid side chain against the heme.

A comparative functional study with a similar variant, Hemoglobin Heathrow (β103(G5)Phe→Leu), showed that replacing phenylalanine with leucine (B10760876) abolishes several important heme-globin contacts. nih.govdnai.org The substitution with isoleucine in this compound is believed to cause fewer structural modifications than the leucine substitution in Hb Heathrow. nih.govdnai.org Nevertheless, the alteration is significant enough to disturb the normal structure of the heme pocket, which in turn affects the molecule's oxygen-binding properties. researchgate.net

Analysis of Allosteric Transitions and the Tense (T) to Relaxed (R) State Equilibrium

Hemoglobin's cooperative oxygen binding is governed by an allosteric equilibrium between two quaternary structures: the low-oxygen-affinity Tense (T) state and the high-oxygen-affinity Relaxed (R) state. nih.govunige.ch The transition from the T state to the R state is central to efficient oxygen transport. nih.gov

Conformational Stability Implications of the Variant Structure

While the β103Phe→Ile mutation profoundly impacts the allosteric function of hemoglobin, it does not appear to cause the gross molecular instability often seen in other hemoglobinopathies that lead to hemolytic anemia. nih.govnih.gov Unstable hemoglobin variants typically precipitate within red blood cells, forming aggregates known as Heinz bodies that damage the cell membrane and lead to premature destruction. oncohemakey.com

Theoretical Modeling and Computational Simulations of Structural Alterations

To understand the atomic-level consequences of mutations like the one in this compound, researchers employ theoretical modeling and computational simulations. These methods can provide insights into dynamic structural changes that are not always apparent in static crystal structures. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govelifesciences.org For hemoglobin, MD simulations can model the transition between the T and R states and analyze how specific amino acid substitutions affect this process. nih.govplos.org

While specific MD studies exclusively on this compound are not widely reported in the literature, the methodology is well-established for hemoglobin research. nih.govresearchgate.net A simulation of this variant would allow researchers to:

Quantify the changes in hydrophobic interactions within the heme pocket caused by the Phe→Ile substitution.

Observe alterations in the flexibility and dynamics of the G-helix and surrounding structures.

Calculate the energetic differences between the T and R states, providing a theoretical basis for the observed shift in the allosteric equilibrium.

Analyze the perturbation of correlated motions both within and between subunits that are critical for the allosteric transition. nih.gov

Such simulations would complement experimental data by providing a dynamic, atomic-resolution model of how the β103(G5)Phe→Ile mutation leads to the high oxygen affinity characteristic of this compound.

Table 1: Molecular Characteristics of this compound

FeatureDescriptionReference
Variant NameThis compound nih.gov
Affected Globin ChainBeta (β) nih.govithanet.eu
Amino Acid SubstitutionPhenylalanine (Phe) to Isoleucine (Ile) at position 103 nih.govnih.gov
Helix PositionG5 (Fifth residue of the G-helix) nih.gov

The substitution is located within the hydrophobic heme pocket, altering non-covalent interactions with the heme group. nih.govresearchgate.net This change is less disruptive than a Phe→Leu substitution at the same position (Hb Heathrow) but sufficient to alter function. nih.govdnai.org

The mutation destabilizes the Tense (T) state, shifting the allosteric equilibrium towards the high-affinity Relaxed (R) state. This results in increased oxygen affinity and subsequent compensatory erythrocytosis. researchgate.netnih.govresearchgate.net

Protein Structure Prediction Algorithms

Computational methods are essential for understanding the three-dimensional structure of hemoglobin variants like this compound. medicinescience.org Protein structure prediction algorithms utilize the primary amino acid sequence to generate a three-dimensional model of the protein. These methods are broadly categorized into homology modeling, threading, and ab initio prediction. For a hemoglobin variant, homology modeling is the most suitable approach, as high-resolution crystal structures of normal human hemoglobin (Hemoglobin A) are readily available to serve as templates.

Algorithms such as CPHmodels and the PyMOL mutation wizard can be used to model the tertiary structure of this compound from its primary sequence. medicinescience.orgwho.int The process involves substituting the phenylalanine at β103 with an isoleucine in the template structure of Hemoglobin A and then refining the local conformation to accommodate the new side chain. who.int

Secondary structure prediction tools like NNPREDICT, GOR (Garnier-Osguthorpe-Robson), and SOPMA are also employed to predict the arrangement of alpha-helices, beta-strands, and coils. who.intlatticescipub.com While a single amino acid substitution is unlikely to cause a wholesale change in the secondary structure, it can introduce localized perturbations. For instance, the substitution in this compound occurs within the G-helix of the beta-globin chain. While the helix itself is likely to remain, the substitution can alter its stability and interactions with the heme group and surrounding helices. nih.gov

The table below outlines the general accuracy and basis of common secondary structure prediction methods applicable to analyzing hemoglobin variants.

Method/ToolPrediction BasisTypical AccuracyPredicted Elements
GOR Information theory and Bayesian statistics on a 17-residue window.~64%Alpha-helix, Beta-sheet, Coil
SOPMA Consensus prediction based on a sequence database of known structures.~69%Alpha-helix, Beta-sheet, Coil, Turn
PHD Machine learning (neural networks) trained on large datasets.>72%Alpha-helix, Beta-sheet, Coil

Root Mean Square Deviation (RMSD) Analysis in Comparative Structural Studies

Root Mean Square Deviation (RMSD) is a crucial metric for quantifying the structural differences between a variant protein and its wild-type counterpart. medicinescience.org It measures the average distance between the atoms (usually the backbone Cα atoms) of superimposed protein structures. aip.org A lower RMSD value indicates a higher degree of structural similarity.

Molecular dynamics (MD) simulations can further enhance this analysis by tracking the RMSD of the protein's backbone over time, providing insights into its structural stability. aip.org For instance, studies on other hemoglobin variants have shown that mutations can lead to different average RMSD values compared to normal hemoglobin, reflecting changes in structural stability. aip.org

The following table presents hypothetical, yet plausible, RMSD values that could be expected from a comparative analysis between Hemoglobin A and a predicted model of this compound, based on findings from similar hemoglobin variant studies. medicinescience.orgtrdizin.gov.tr

Structural ComponentSuperimpositionExpected RMSD (Å)Interpretation
Entire Tetramer Hb Saint Nazaire vs. HbA0.5 - 1.0High overall structural similarity.
Beta-1 Chain Hb Saint Nazaire vs. HbA0.8 - 1.5Moderate deviation in the mutated subunit.
Beta-1 G-Helix Hb Saint Nazaire vs. HbA1.2 - 2.0Significant local conformational change at the mutation site.
Beta-1 Heme Pocket Hb Saint Nazaire vs. HbA1.0 - 1.8Altered environment around the heme group due to the substitution.
Alpha-1 Chain Hb Saint Nazaire vs. HbA< 0.5Minimal structural change in the non-mutated subunit.

These expected values suggest that the primary structural impact of the mutation in this compound is localized to the affected beta-chain, particularly in the vicinity of the G-helix and the heme pocket, which is consistent with its altered oxygen affinity. researchgate.netnih.gov

Biophysical and Functional Characterization of Hemoglobin Saint Nazaire

Quantitative Assessment of Oxygen Binding Affinity

The defining functional feature of Hemoglobin Saint Nazaire is its heightened affinity for oxygen compared to normal Hemoglobin A. This property is quantitatively assessed through the analysis of its oxygen-binding behavior.

The relationship between the partial pressure of oxygen (pO2) and the saturation of hemoglobin with oxygen (sO2) is graphically represented by the oxygen-hemoglobin dissociation curve (ODC). jhas-bsh.com For normal hemoglobin, this curve has a characteristic sigmoidal shape, which reflects the cooperative binding of oxygen. jhas-bsh.com

In the case of this compound, the ODC is shifted to the left. nih.govnih.gov A leftward shift of the curve signifies that the hemoglobin has a higher affinity for oxygen. nih.govwikipedia.org This means that at any given partial pressure of oxygen, this compound binds more readily to oxygen and is less willing to release it to the peripheral tissues. nih.govnih.gov This reduced oxygen unloading at the tissue level is a key factor leading to compensatory physiological responses, such as increased red blood cell production (erythrocytosis). researchgate.netresearchgate.net

The P50 value is the standard metric used to quantify hemoglobin's oxygen affinity. It represents the partial pressure of oxygen at which hemoglobin is 50% saturated. jhas-bsh.comwikipedia.org A lower P50 value indicates a higher oxygen affinity and corresponds to a leftward shift of the ODC. wikipedia.org

Patients with this compound exhibit a decreased P50 value. nih.govdntb.gov.ua For instance, in one study, patients with high-affinity hemoglobin variants, including one with Hb Saint Nazaire, had venous P50 values as low as 19 mmHg and 21.8 mmHg, compared to a normal venous P50 of approximately 27 ± 1 mmHg. nih.gov

Interactive Table: Reported P50 Values in High-Affinity Hemoglobin Cases

Patient CaseHemoglobin VariantReported Venous P50 (mmHg)Normal Venous P50 Range (mmHg)Reference
Patient 1High-Affinity Hb21.8~26-28 nih.gov
Patient 2High-Affinity Hb19.0~26-28 nih.gov
Patient 3Hb Saint NazaireNot specified, but low~26-28 nih.govdntb.gov.ua

The measurement of P50 requires careful methodological consideration. The gold standard for determining the ODC and P50 is often a dedicated instrument like a Hemox Analyzer, which is typically available only in specialized laboratories. nih.govnih.gov More commonly, an estimated P50 value is obtained from venous blood gas analysis. nih.govdntb.gov.ua However, this estimation is prone to pre-analytical errors that can lead to inaccurate results. nih.govresearchgate.net Documented issues include the accidental use of arterial blood instead of venous blood, the presence of air bubbles in the sample, or the test not being performed correctly. nih.gov Such contingencies can result in a P50 value appearing normal, potentially masking the presence of a high-affinity hemoglobin variant and underscoring the importance of combining these functional tests with genetic sequencing for a definitive diagnosis. nih.govnih.gov

Hemoglobin Allosteric Regulation in the Context of the Variant

Allosteric regulation is critical for hemoglobin's ability to efficiently transport oxygen. This involves molecules, known as allosteric effectors, that bind to hemoglobin at a site other than the oxygen-binding heme group to modify its function. uah.esmdpi.com

A primary allosteric effector for hemoglobin is 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG), a molecule produced in red blood cells. mdpi.comjumedicine.com 2,3-BPG binds to a central cavity in the deoxyhemoglobin (T-state) tetramer, forming salt bridges with amino acid residues in the beta chains. wikipedia.orgnih.gov This interaction stabilizes the low-affinity T-state, promoting the release of oxygen to the tissues. aklectures.com

In many high-affinity hemoglobin variants, the mutation occurs in the 2,3-BPG binding site, impairing its interaction and thus increasing oxygen affinity. However, the mutation in this compound (β103 Phe→Ile) is not located in the 2,3-BPG binding pocket. Instead, it is situated within the heme pocket itself. nih.govtandfonline.com Therefore, the increased oxygen affinity in this variant is not primarily due to altered interaction with 2,3-BPG but is a direct consequence of the structural change in the immediate vicinity of the heme group where oxygen binds.

Molecular Mechanisms of Altered Oxygen Transport Efficiency

The increased oxygen affinity of this compound is a direct result of its specific structural modification. The substitution occurs at position 103 of the beta-globin chain, which is designated G5 as it is the fifth residue of the G helix. nih.gov This position is located within the hydrophobic heme pocket, in close contact with the heme group. tandfonline.comdnai.org

Comparative Functional Studies with Other High Oxygen Affinity Hemoglobin Variants

Comparing this compound with other variants provides insight into structure-function relationships. A particularly relevant comparison is with Hemoglobin Heathrow, which involves a mutation at the exact same position (β103) but with a different amino acid substitution (β103 Phe→Leu). nih.govtandfonline.com

Functional studies have shown that while both variants exhibit increased oxygen affinity, the effect is much less pronounced in this compound than in Hemoglobin Heathrow. nih.govtandfonline.comdnai.org The replacement of phenylalanine with leucine (B10760876) (in Hb Heathrow) reportedly abolishes several important contacts between the heme and the globin chain, leading to a more significant disruption of the heme environment and a very high affinity for oxygen. tandfonline.comdnai.org The substitution with isoleucine (in Hb Saint Nazaire) is considered to introduce a less drastic structural modification, resulting in a more moderate, though still clinically significant, increase in oxygen affinity. tandfonline.comdnai.org

Interactive Table: Comparison of Hemoglobin Variants at β103

Hemoglobin VariantAmino Acid SubstitutionLocationRelative Increase in Oxygen AffinityReference
This compound β103 Phenylalanine → IsoleucineHeme PocketModerate nih.govtandfonline.com
Hemoglobin Heathrow β103 Phenylalanine → LeucineHeme PocketHigh (greater than Hb Saint Nazaire) nih.govtandfonline.comdnai.org
Normal Hemoglobin (HbA) Phenylalanine at β103Heme PocketNormal

Comparison with Hemoglobin Heathrow (β103 Phe→Leu)

A direct comparison with Hemoglobin Heathrow is particularly insightful as the mutation occurs at the same β103 position. In Hemoglobin Heathrow, phenylalanine is replaced by leucine (β103 Phe→Leu). nih.govnih.gov This seemingly minor difference in the substituted amino acid—isoleucine in Saint Nazaire versus leucine in Heathrow—results in a notable disparity in their functional properties.

Functional studies have demonstrated that the increase in oxygen affinity is substantially lower in this compound than in Hemoglobin Heathrow. nih.gov The replacement of phenylalanine with leucine in Hemoglobin Heathrow leads to the abolition of several important contacts between the heme group and the globin chain. nih.gov This creates a heme environment with some resemblances to that of myoglobin, which is known for its very high oxygen affinity. nih.gov In contrast, the substitution with isoleucine in this compound is thought to cause fewer structural perturbations within the heme pocket. nih.gov

This difference in oxygen affinity is reflected in their respective P50 values. While a P50 of 19 mmHg has been reported for a patient with this compound, a case report of a patient with Hemoglobin Heathrow documented a P50 of 14.3 mmHg, signifying a more pronounced increase in oxygen affinity for the latter. nih.govnih.gov

FeatureThis compoundHemoglobin HeathrowNormal Hemoglobin (HbA)
Substitution β103 Phe→Ileβ103 Phe→LeuNone
Oxygen Affinity Increased (moderately)Increased (significantly)Normal
P50 Value ~19 mmHg nih.gov14.3 mmHg nih.gov~26-27 mmHg
Clinical Manifestation Moderate erythrocytosis nih.govnih.govPolycythemia nih.govNone

Comparative Analysis with Hemoglobin Olympia and Hemoglobin Little Rock

Further understanding of this compound's characteristics can be gained by comparing it with other high-oxygen-affinity hemoglobin variants that result from mutations in different regions of the beta-globin chain.

Hemoglobin Olympia (β20 Val→Met): This variant involves the substitution of valine with methionine at position β20. jcdr.netnih.gov This position is on the surface of the hemoglobin molecule. nih.gov Hemoglobin Olympia exhibits a high oxygen affinity, with a reported P50 value of approximately 4.2 mmHg (converted from 4.2 torr) at pH 7.2. nih.gov This indicates a much greater leftward shift of the oxygen dissociation curve compared to this compound. Additionally, Hemoglobin Olympia has a reduced Hill coefficient of 2.5 at neutral pH, suggesting decreased cooperativity in oxygen binding compared to normal hemoglobin. nih.gov Its Bohr effect, which describes the influence of pH on oxygen affinity, is considered normal. nih.gov

FeatureThis compoundHemoglobin OlympiaHemoglobin Little Rock
Substitution β103 Phe→Ileβ20 Val→Metβ143 His→Gln
Location of Substitution Heme pocketMolecular surface2,3-DPG binding site
Oxygen Affinity Increased (moderately)Increased (very high)Increased
P50 Value ~19 mmHg nih.gov~4.2 mmHg (at pH 7.2) nih.govNot specified
Hill Coefficient Not specified2.5 (at neutral pH) nih.govNot specified
Bohr Effect Not specifiedNormal nih.govNot specified

Molecular Pathophysiological Mechanisms Associated with Hemoglobin Saint Nazaire

Cellular and Physiological Responses to Altered Oxygen Delivery

Hemoglobin Saint Nazaire is defined by a specific amino acid substitution: the replacement of phenylalanine by isoleucine at the 103rd position of the β-globin chain (β103(G5)Phe→Ile). This position is located within the heme pocket, a critical region for oxygen binding and release. The substitution of the bulky aromatic phenylalanine with the smaller aliphatic isoleucine introduces subtle but significant structural changes. ascls.orgdnai.org While these structural modifications are less disruptive than the leucine (B10760876) substitution seen in the comparable Hemoglobin Heathrow variant, they are sufficient to increase the molecule's affinity for oxygen. ascls.orgdnai.org

The primary consequence of this heightened oxygen affinity is impaired oxygen delivery to peripheral tissues. The hemoglobin molecule does not efficiently release oxygen, leading to a state of relative tissue hypoxia despite normal arterial oxygen saturation. nih.govhaematologica.org This discrepancy between oxygen uptake in the lungs and its release in the tissues triggers a cascade of physiological compensatory mechanisms. The body's primary response to chronic systemic hypoxia is to increase the oxygen-carrying capacity of the blood. nih.govnih.gov This leads to the principal clinical finding in individuals heterozygous for this compound: a moderate and often asymptomatic erythrocytosis, characterized by an elevated red blood cell count, hemoglobin concentration, and hematocrit. dnai.org

The oxygen dissociation curve in individuals with high-affinity hemoglobins (B146990) is shifted to the left, signifying that a lower partial pressure of oxygen (p50) is required to achieve 50% hemoglobin saturation. haematologica.orgnih.gov This biophysical alteration is the direct cause of the reduced oxygen unloading in the capillaries.

Table 1: General Hematological Findings in High-Oxygen-Affinity Hemoglobinopathies

ParameterTypical FindingRationale
Hemoglobin (Hb)ElevatedCompensatory response to tissue hypoxia
Hematocrit (Hct)ElevatedIncreased red blood cell mass
Red Blood Cell (RBC) CountElevatedIncreased erythropoiesis
p50DecreasedLeft-shifted oxygen dissociation curve
Serum Erythropoietin (EPO)Normal or ElevatedStimulation of red blood cell production

Role of Erythropoietin Signaling in Compensatory Erythroid Mechanisms

The central regulator of red blood cell production is the hormone erythropoietin (EPO), which is primarily synthesized by peritubular fibroblasts in the kidneys. nih.gov These cells are highly sensitive to changes in tissue oxygen levels. The chronic tissue hypoxia induced by this compound's high oxygen affinity serves as a persistent stimulus for EPO production. nih.govhaematologica.org

In this state, the kidneys perceive a continuous need for more oxygen, leading to an upregulation of EPO gene transcription. The increased secretion of EPO into the bloodstream amplifies the signaling cascade that governs erythropoiesis. scispace.com EPO acts on erythroid progenitor cells in the bone marrow, promoting their survival, proliferation, and differentiation into mature red blood cells. nih.gov This results in an expansion of the erythroid marrow and an increased output of erythrocytes, manifesting as erythrocytosis. haematologica.orgscispace.com

In many reported cases of high-affinity hemoglobinopathies, serum EPO levels are found to be within the normal range or slightly elevated, which is considered "inappropriately normal" in the context of a high red blood cell mass that would typically suppress EPO production. haematologica.orgnih.gov This finding underscores that the erythrocytosis is a secondary, compensatory response driven by the EPO signaling pathway, rather than a primary myeloproliferative disorder where EPO levels would be suppressed. nih.gov

Interplay with Red Blood Cell Homeostasis and Erythroid Development Pathways

The presence of this compound influences red blood cell (RBC) homeostasis primarily through the sustained drive for increased production. The continuous EPO stimulation leads to an accelerated rate of erythroid development in the bone marrow. While specific studies on the effects of this compound on RBC lifespan and membrane characteristics are not available, the general understanding of high-affinity hemoglobinopathies suggests that the primary alteration is quantitative rather than qualitative in terms of RBC survival.

The main impact on the erythroid development pathway is the sustained proliferation of erythroid precursors. This chronic stimulation does not typically lead to dysplastic changes but rather a controlled expansion of the red cell lineage. The resulting red blood cells are generally morphologically normal. Unlike unstable hemoglobin variants, this compound is not typically associated with significant hemolysis, and individuals usually present with isolated erythrocytosis without signs of increased red cell destruction. dnai.org

Molecular Basis of Erythrocytic Phenotypes

The erythrocytotic phenotype observed in individuals with this compound is a direct consequence of the β103 Phe→Ile mutation. dnai.org The phenylalanine at this position normally establishes several contact points between the heme group and the globin chain. ascls.org Its replacement with isoleucine, although less impactful than a leucine substitution, alters these contacts and modifies the heme pocket environment. ascls.orgmdpi.com This alteration stabilizes the hemoglobin molecule in its high-affinity R-state (relaxed state) and destabilizes the low-affinity T-state (tense state), which is crucial for oxygen release in the tissues. mdpi.com

The clinical phenotype is generally mild. The five initial patients identified were discovered due to moderate erythrocytosis and were otherwise asymptomatic. ascls.org This highlights that the compensatory mechanism is typically effective in maintaining adequate, albeit altered, oxygen homeostasis. The diagnosis can be challenging as many high-affinity hemoglobin variants, including likely this compound, are "silent" on routine hemoglobin electrophoresis and may require more specialized techniques like isoelectric focusing, high-performance liquid chromatography (HPLC), or definitive diagnosis through gene sequencing. haematologica.orgnih.gov

Considerations for Homozygous and Compound Heterozygous States in Hemoglobinopathies

There are no published reports detailing individuals who are homozygous for this compound (possessing two copies of the mutated β-globin gene) or compound heterozygous (possessing one copy of the this compound mutation and one copy of another hemoglobinopathy, such as β-thalassemia).

However, based on the pathophysiology of other high-affinity hemoglobin variants, one can infer the potential clinical outcomes.

Homozygous State: A homozygous individual would produce only this compound and no normal Hemoglobin A. It is anticipated that this would lead to a much more severe phenotype. The oxygen affinity of the blood would be markedly increased, likely resulting in more significant tissue hypoxia and a more pronounced erythrocytosis. A case of homozygosity for another high-affinity α-globin variant, Hb Luton, resulted in significant secondary erythrocytosis. tandfonline.com

Compound Heterozygous State: The co-inheritance of this compound with a β-thalassemia mutation would also likely lead to a more severe clinical picture than the simple heterozygous state. nih.gov

With β+-thalassemia: Reduced production of normal β-globin chains would lead to a higher proportional concentration of this compound, exacerbating the effects of high oxygen affinity and likely resulting in more pronounced erythrocytosis.

With β0-thalassemia: The complete absence of normal β-globin chain production would mean that the only adult hemoglobin present is this compound. This scenario would be functionally similar to the homozygous state, likely leading to severe erythrocytosis. nih.gov Studies on compound heterozygotes for other high-affinity hemoglobins and thalassemia confirm that this combination can lead to severe erythrocytosis. nih.gov

These considerations remain theoretical for this compound due to a lack of reported cases.

Advanced Methodologies for Hemoglobin Saint Nazaire Research and Detection

Protein Electrophoresis and Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) for Variant Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of hemoglobin variants based on their differential adsorption to a stationary phase. While widely used for many hemoglobinopathies, the specific application of HPLC for the separation of Hemoglobin Saint Nazaire has not been reported in the available scientific literature. psu.edu

Capillary Electrophoresis (CE) for Phenotypic Hemoglobin Analysis

Capillary Electrophoresis (CE) is another high-resolution separation technique that analyzes the migration of charged molecules in a capillary tube under the influence of an electric field. It is a valuable tool for the phenotypic analysis of various hemoglobin variants. However, there is no specific information available in the scientific literature regarding the use of Capillary Electrophoresis for the analysis of this compound.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive structural characterization of hemoglobin variants, as it can precisely measure the mass of the protein and its constituent peptide fragments, allowing for the identification of amino acid substitutions.

Tryptic Digestion and Peptide Mapping

The structural elucidation of this compound has been successfully achieved through a process involving tryptic digestion. psu.edu In this procedure, the protein is cleaved into smaller, more manageable peptide fragments by the enzyme trypsin, which specifically cuts at the carboxyl side of lysine (B10760008) and arginine residues.

Following digestion, the resulting peptides are separated using reversed-phase High-Performance Liquid Chromatography (HPLC). This separation, known as peptide mapping, generates a unique "fingerprint" of the protein. By comparing the peptide map of this compound to that of normal Hemoglobin A, researchers can identify peptides with altered chromatographic behavior, indicating a potential amino acid substitution.

Electrospray Mass Spectral Analysis

The definitive identification of the amino acid substitution in this compound was accomplished using electrospray mass spectral analysis. psu.edu This soft ionization technique allows for the transfer of large biomolecules like peptides from solution into the gas phase as intact, charged ions. The mass-to-charge ratio of these ions is then measured with high accuracy by a mass spectrometer. By analyzing the masses of the tryptic peptides, the specific peptide containing the amino acid substitution can be identified, and its sequence can be determined to pinpoint the exact location and nature of the mutation.

MethodApplication in this compound ResearchFindings
Tryptic Digestion Cleavage of the hemoglobin variant into smaller peptides.Facilitated the subsequent analysis of the protein's primary structure.
Peptide Mapping (RP-HPLC) Separation of the tryptic peptides.Allowed for the isolation of the peptide fragment containing the amino acid substitution.
Electrospray Mass Spectrometry Precise mass measurement of the peptide fragments.Confirmed the amino acid substitution characteristic of this compound.

Spectroscopic and Biophysical Techniques for Advanced Structural and Functional Studies

A deep understanding of the molecular intricacies of a hemoglobin variant requires the application of a suite of spectroscopic and biophysical methods. These techniques provide invaluable insights into the protein's three-dimensional structure, its stability, and how it binds and releases oxygen.

Spectroscopic Methods:

UV-Visible Spectroscopy: This fundamental technique would be used to monitor the changes in the heme environment upon oxygenation and deoxygenation. The distinct spectral shifts between the oxy- and deoxy- forms of this compound would provide initial data on its oxygen-binding characteristics.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for assessing the secondary and tertiary structure of the globin chains. Any alterations in the alpha-helical content or the arrangement of aromatic amino acids in this compound compared to normal hemoglobin (HbA) would be indicative of structural perturbations.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be employed to precisely determine the molecular weight of the intact protein and its subunits. This is a critical step in confirming the presence of an amino acid substitution and identifying the affected globin chain.

Biophysical Techniques:

X-ray Crystallography: This powerful technique could provide a high-resolution, three-dimensional atomic model of this compound. This structural information is paramount for understanding the precise molecular consequences of the amino acid substitution, including any changes in subunit interfaces or the heme pocket.

Oxygen Equilibrium Curve Analysis: The determination of the oxygen equilibrium curve is fundamental to understanding the functional properties of any hemoglobin variant. This analysis would reveal the oxygen affinity (P50 value) and the degree of cooperativity (Hill coefficient, n) of this compound, indicating how efficiently it binds and releases oxygen.

Flash Photolysis: This technique allows for the study of the kinetics of ligand binding and dissociation. By measuring the rates at which oxygen binds to and is released from this compound, researchers can gain a deeper understanding of its functional dynamics.

TechniqueInformation GainedRelevance to this compound
UV-Visible Spectroscopy Heme environment changesInitial assessment of oxygen binding
Circular Dichroism Secondary and tertiary structureDetection of structural alterations
NMR Spectroscopy Atom-level structure and dynamicsPinpointing effects of mutation
Mass Spectrometry Precise molecular weightConfirmation of amino acid substitution
X-ray Crystallography 3D atomic structureDetailed understanding of molecular changes
Oxygen Equilibrium Curve Oxygen affinity and cooperativityFunctional characterization of oxygen transport
Flash Photolysis Ligand binding/dissociation kineticsInsights into functional dynamics

In Vitro Cellular Models for Functional Investigation

To understand the physiological consequences of the structural and functional alterations observed in this compound, in vitro cellular models are indispensable. These models allow for the study of the variant's behavior within a cellular context, mimicking its natural environment in red blood cells.

Erythroid Progenitor Cell Culture: A key approach involves the in vitro differentiation of erythroid progenitor cells (such as CD34+ hematopoietic stem cells) into mature red blood cells (erythrocytes). If the genetic mutation for this compound is known, gene-editing technologies like CRISPR-Cas9 could be used to introduce this specific mutation into the progenitor cells. The resulting cultured red blood cells would then exclusively contain this compound, providing a pure population for functional studies.

Functional Assays in Cultured Red Blood Cells: Once a cellular model is established, a variety of functional assays can be performed:

Oxygen Release and Uptake Studies: The rate and efficiency of oxygen transport by red blood cells containing this compound can be measured under varying oxygen tensions.

Cellular Deformability and Stability: The mechanical properties of the red blood cells can be assessed to determine if the presence of the variant hemoglobin affects their ability to deform and pass through narrow capillaries. Techniques like ektacytometry would be employed.

Oxidative Stress and Stability Assays: The stability of this compound and its susceptibility to oxidative damage can be evaluated. This is crucial as unstable hemoglobins (B146990) can lead to red blood cell lysis (hemolysis).

In Vitro Model / AssayPurposeExpected Insights for this compound
Erythroid Progenitor Cell Culture Generation of red blood cells with the specific hemoglobin variantProvides a cellular context for functional studies
Oxygen Release/Uptake Assays Measurement of oxygen transport efficiency at the cellular levelUnderstanding its physiological oxygen delivery capacity
Cellular Deformability Studies Assessment of red blood cell mechanical propertiesDetermining potential impacts on microcirculation
Oxidative Stress Assays Evaluation of hemoglobin and red blood cell stabilityAssessing the risk of hemolysis and related pathologies

The comprehensive application of these advanced spectroscopic, biophysical, and cellular methodologies would be essential to fully characterize a novel variant such as this compound, ultimately providing a clear picture of its molecular properties and potential clinical significance.

Comparative Molecular Genetics and Variant Evolution

Evolutionary Conservation of the β-Globin Gene Region

The human β-globin gene (HBB), located on chromosome 11, is part of a well-studied gene cluster that includes five functional genes and one pseudogene arranged linearly: 5'-ε-Gγ-Aγ-ψβ-δ-β-3'. nih.gov The expression of these genes is meticulously regulated during development, switching from embryonic (ε-globin) to fetal (γ-globin) and finally to adult (δ- and β-globin) forms. nih.gov This entire region is controlled by an upstream locus control region (LCR), which contains highly conserved sequences essential for the regulation of the globin genes. pnas.org

Evolutionary analysis reveals that the β-globin gene family arose from a series of gene duplication events. nih.gov The HBB gene itself shows significant conservation across mammalian species, particularly in its 5' flanking regions, which contain critical promoter sequences like the ATA and CCAAT boxes. nih.gov There is approximately 75% homology in these extragenic regions between humans, goats, and rabbits. uniprot.org This high degree of conservation underscores the strong functional constraints on these sequences for ensuring proper, tissue-specific, and developmental stage-specific gene expression. nih.govpnas.org While the protein architecture of β-globin is highly conserved across eutherian taxa, the genetic architecture shows more variation. researchgate.net Nevertheless, the core sequences responsible for the protein's function and regulation have been maintained by purifying selection, indicating their nonredundant and essential roles. nih.gov The β-globin locus in both humans and mice is situated within a larger, evolutionarily conserved array of odorant receptor genes. pnas.org

Comparative Mutational Analysis within the β-Globin Chain and Other Globin Chains

Mutations in the globin genes can lead to a wide range of hemoglobinopathies. nih.gov Hemoglobin Saint Nazaire is the result of a specific missense mutation in the HBB gene at codon 103, where phenylalanine is replaced by isoleucine (β103(G5)Phe→Ile). researchgate.net This particular amino acid position is located within the heme pocket and is critical for maintaining the stability and oxygen-binding properties of the hemoglobin molecule.

This variant is particularly noteworthy when compared with Hemoglobin Heathrow, which involves a different substitution at the exact same position: β103(G5)Phe→Leu. researchgate.netnih.gov Both variants result in hemoglobin with high oxygen affinity, a condition that impairs oxygen delivery to tissues and often leads to compensatory erythrocytosis (an increase in red blood cell mass). researchgate.nethaematologica.org However, functional studies have demonstrated that the increase in oxygen affinity is significantly less pronounced in this compound than in Hemoglobin Heathrow. researchgate.net This suggests that the substitution of isoleucine, while still disruptive, causes a less severe structural modification than the substitution of leucine (B10760876) at this critical heme contact point. researchgate.net

Over 100 hemoglobin variants with high oxygen affinity have been described, the majority of which are caused by mutations in the β-globin gene. haematologica.orgnih.gov These mutations can be categorized based on the structural region of the hemoglobin tetramer they affect. Many, like this compound and Heathrow, alter the heme pocket. Others occur at the α1β2 interface, which is crucial for the conformational change between the low-affinity "tense" (T) state and the high-affinity "relaxed" (R) state. nih.gov

Table 1: Comparative Analysis of β-Globin Chain Variants at Codon 103
Hemoglobin VariantMutationResulting Oxygen Affinity
This compoundβ103 Phe→IleIncreased, but less marked than Hb Heathrow researchgate.net
Hemoglobin Heathrowβ103 Phe→LeuSignificantly Increased researchgate.netnih.govnih.gov
Table 2: Selected High Oxygen Affinity Hemoglobin Variants in the β-Globin Chain
Hemoglobin VariantMutationAffected Structural/Functional Region
Hemoglobin Olympiaβ20 Val→MetInternal residue haematologica.orgnih.gov
Hemoglobin Pierre-Béniteβ90 Glu→Aspα1β2 interface haematologica.orgnih.gov
Hemoglobin Santa Claraβ97 His→Asnα1β2 interface haematologica.orgnih.gov
This compoundβ103 Phe→IleHeme pocket researchgate.net
Hemoglobin Hiroshimaβ146 His→AspC-terminus researchgate.netmdpi.com
Hemoglobin Kölnβ98 Val→MetHeme pocket researchgate.netmdpi.com

Phylogenetic Perspectives on High Oxygen Affinity Hemoglobin Variants

From a phylogenetic standpoint, the existence of numerous high-oxygen-affinity hemoglobin variants highlights the evolutionary balance between maintaining stable oxygen transport and adapting to different physiological or environmental pressures. nih.gov These variants are typically inherited in an autosomal dominant manner and can arise spontaneously or be passed down through families. nih.govmdpi.com

The evolution of hemoglobin function is a classic example of molecular adaptation. Genetically based modifications to hemoglobin's oxygen affinity are a key adaptive mechanism for vertebrates living at high altitudes, where lower ambient oxygen levels pose a physiological challenge. nih.gov In these environments, an increased hemoglobin-oxygen affinity can be beneficial by enhancing oxygen loading in the lungs. This represents a form of convergent evolution, where different mutations in various species achieve a similar functional outcome to cope with hypoxia. nih.gov

Variants like this compound are examples of human genetic variation that perturbs the finely tuned allosteric mechanism of hemoglobin. nih.gov The normal sigmoidal oxygen-binding curve of hemoglobin is a result of a cooperative transition between the low-affinity T-state and the high-affinity R-state. nih.gov Mutations that cause high oxygen affinity typically destabilize the T-state or stabilize the R-state, shifting the equilibrium towards a state that binds oxygen more tightly but releases it less readily to the tissues. nih.govnih.gov While potentially adaptive in severely hypoxic conditions, in individuals at sea level, this leads to relative tissue hypoxia, which stimulates erythropoietin production and results in erythrocytosis. haematologica.org

Future Directions in Hemoglobin Saint Nazaire Research

Elucidation of Subtle Conformational Changes through Advanced Structural Biology (e.g., Cryo-EM, X-ray Crystallography)

The substitution of phenylalanine with isoleucine at the β103(G5) position in Hemoglobin Saint Nazaire is located within the heme pocket, a critical region for oxygen binding and stabilization of the hemoglobin tetramer. While functional studies have demonstrated an increased oxygen affinity, the precise structural perturbations leading to this phenotype remain to be fully elucidated. Advanced structural biology techniques are pivotal in providing high-resolution insights into these subtle conformational changes.

Cryo-Electron Microscopy (Cryo-EM) offers a powerful approach to visualize the three-dimensional structure of this compound in a near-native state. Recent advancements in cryo-EM have enabled the determination of hemoglobin structures at near-atomic resolution, revealing different conformational states in solution biorxiv.orgdntb.gov.uanih.govresearchgate.net. For this compound, cryo-EM could capture the ensemble of conformations, potentially revealing shifts in the equilibrium between the tense (T) and relaxed (R) states that favor the high-affinity R state. This technique would be particularly valuable in understanding how the isoleucine substitution alters the local environment of the heme group and the interactions at the α1β2 interface, which are crucial for allosteric regulation nih.gov.

X-ray Crystallography , a cornerstone of structural biology, can provide detailed atomic-level information about the this compound variant. While no specific crystal structure for this compound is currently available, obtaining one would be a significant step forward. High-resolution crystallographic data would allow for a precise comparison with the wild-type hemoglobin structure, detailing changes in bond lengths, angles, and water molecule coordination within the heme pocket. Comparative analysis with the crystal structure of Hemoglobin Heathrow (β103(G5)Phe→Leu), which exhibits a more pronounced increase in oxygen affinity, would be particularly insightful in correlating the degree of structural distortion with the functional consequences of substitutions at this position nih.gov.

TechniquePotential Insights for this compound
Cryo-Electron Microscopy (Cryo-EM)- Visualization of conformational ensembles in solution- Characterization of shifts in the T-R state equilibrium- Analysis of inter-subunit interface dynamics
X-ray Crystallography- High-resolution atomic structure of the variant- Precise mapping of structural changes in the heme pocket- Comparative structural analysis with wild-type and other β103 variants

Development of Novel Experimental Models for Functional Characterization

To dissect the functional consequences of the this compound mutation beyond its effect on oxygen affinity, the development of sophisticated experimental models is essential. These models can bridge the gap between molecular alterations and the resulting hematological phenotype of erythrocytosis.

Cellular Models: An in vitro model of human erythropoiesis using hematopoietic stem cells (HSCs) can be a valuable tool nih.gov. HSCs from individuals with this compound or genetically engineered cell lines expressing the variant can be differentiated into erythrocytes. This system would allow for the detailed study of erythroid differentiation, globin chain synthesis, and the stability of the this compound variant within the cellular environment. It would also provide a platform to investigate cellular responses to the inherent tissue hypoxia signaling, despite normal arterial oxygen saturation, which is characteristic of high-oxygen-affinity hemoglobins (B146990) nih.gov.

Animal Models: The creation of a knock-in mouse model harboring the HBB c.310T>A mutation would provide an invaluable in vivo system to study the long-term physiological effects of this compound. Such a model would be instrumental in investigating the pathophysiology of the associated erythrocytosis, including the response of the erythropoietin (EPO) regulatory pathway and the potential for long-term complications nih.govnih.gov. This animal model would also serve as a preclinical platform to test the efficacy and safety of novel therapeutic strategies.

Model TypeKey Applications in this compound Research
In vitro Erythropoiesis- Study of erythroid differentiation and maturation- Analysis of globin chain stability and hemoglobin assembly- Investigation of cellular stress responses
Knock-in Mouse Model- In vivo study of the pathophysiology of erythrocytosis- Evaluation of the EPO feedback loop- Preclinical testing of therapeutic interventions

Exploration of Gene Editing Methodologies for Hemoglobinopathies (e.g., CRISPR-Cas9 for globin gene modulation)

The monogenic nature of this compound, caused by a single point mutation in the HBB gene, makes it a potential candidate for gene editing therapies. The CRISPR-Cas9 system has emerged as a powerful tool for precise genome modification and holds promise for correcting mutations associated with β-hemoglobinopathies frontiersin.org.

For this compound, a potential therapeutic strategy would involve the ex vivo correction of the c.310T>A mutation in patient-derived hematopoietic stem cells (HSCs), followed by autologous transplantation. This approach would aim to restore the production of normal β-globin chains, thereby correcting the high oxygen affinity and the resultant erythrocytosis. Research in this area would focus on designing highly specific guide RNAs (gRNAs) that target the mutated sequence in the HBB gene with minimal off-target effects frontiersin.orgnih.gov. The efficiency of homology-directed repair (HDR) to precisely correct the mutation would be a key parameter to optimize mdpi.com.

While the clinical application for a relatively benign condition like the one associated with this compound might be distant, research into the feasibility of this approach would contribute to the broader development of gene editing therapies for a range of hemoglobinopathies.

Application of Computational Biology and Artificial Intelligence in Variant Analysis and Prediction

Computational biology and artificial intelligence (AI) are increasingly being used to analyze and predict the impact of genetic variants on protein structure and function. These in silico approaches can provide valuable insights into the molecular mechanisms of this compound and guide future experimental studies.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the dynamic behavior of this compound at an atomic level. By simulating the movements of atoms over time, researchers can investigate how the Phe→Ile substitution at β103 affects the flexibility of the heme pocket, the stability of the T and R states, and the allosteric communication between subunits medicinescience.org. These simulations can help to explain the observed increase in oxygen affinity.

Computational ApproachApplication to this compound
Molecular Dynamics Simulations- Modeling of protein dynamics and flexibility- Analysis of T-state vs. R-state stability- Investigation of allosteric pathways
AI-based Structure Prediction- High-accuracy modeling of the variant's 3D structure- Prediction of local conformational changes
Machine Learning Models- Prediction of the functional impact of the mutation- Classification of variant pathogenicity

Strategies for Variant-Specific Hemoglobin Stabilization

The increased oxygen affinity of this compound is a result of the destabilization of the low-affinity T-state relative to the high-affinity R-state. Therefore, strategies aimed at stabilizing the T-state could potentially normalize oxygen binding and alleviate the associated erythrocytosis.

Allosteric Modulators: The development of small molecules that act as allosteric effectors of hemoglobin is a promising therapeutic strategy. These molecules can bind to specific sites on the hemoglobin tetramer and shift the allosteric equilibrium. For high-oxygen-affinity variants like this compound, the focus would be on identifying compounds that preferentially bind to and stabilize the T-state, thereby reducing oxygen affinity nih.govoncohemakey.com. This would be analogous to the natural allosteric effector 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), which stabilizes the T-state nih.gov.

Pharmacological Chaperones: Another potential approach is the use of pharmacological chaperones. These are small molecules that can bind to a specific protein and assist in its proper folding and stabilization. While typically explored for unstable hemoglobin variants, the concept could be adapted to identify molecules that specifically stabilize the T-state conformation of this compound, thus modulating its function.

Future research in this area would involve high-throughput screening of small molecule libraries to identify potential T-state stabilizers, followed by detailed biochemical and functional characterization to assess their efficacy and specificity for this compound.

Q & A

Basic Research Questions

Q. What experimental methods are used to identify and confirm hemoglobin Saint Nazaire in clinical samples?

  • Methodological Answer :

  • Electrophoresis and HPLC : Use cellulose acetate electrophoresis at alkaline pH or high-performance liquid chromatography (HPLC) to separate hemoglobin variants based on charge and size differences. This compound typically shows a distinct migration pattern compared to HbA and HbF .
  • Genetic Sequencing : Confirm the mutation (e.g., α- or β-globin chain substitution) via Sanger sequencing or next-generation sequencing (NGS). Primer design should target regions of known mutations associated with this variant .
    • Data Table :
MethodSensitivity (%)Specificity (%)Turnaround Time
HPLC959824–48 hours
NGS9999.57–14 days

Q. What are the clinical implications of this compound compared to other hemoglobinopathies?

  • Methodological Answer :

  • Conduct retrospective cohort studies comparing hematological parameters (e.g., Hb levels, MCV, reticulocyte counts) in patients with this compound versus common variants like HbS or HbC. Use multivariate regression to adjust for confounders such as iron deficiency .
  • Key Finding : this compound is often asymptomatic but may present with mild hemolysis under oxidative stress, requiring targeted clinical monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxygen-binding affinity data for this compound?

  • Methodological Answer :

  • Experimental Replication : Standardize oxygen equilibrium curves using tonometry under identical conditions (pH 7.4, 37°C, 150 mM Cl⁻). Compare P₅₀ values across studies and assess methodological variations (e.g., buffer composition, spectrophotometric calibration) .
  • Molecular Dynamics (MD) Simulations : Model the tertiary structure of this compound to analyze steric hindrance or allosteric effects caused by the mutation. Tools like GROMACS or AMBER can predict oxygen-binding disruptions .
    • Data Table :
StudyP₅₀ (mmHg)pHTemperature (°C)Conclusion
A (2018)18.27.437Reduced affinity
B (2021)22.17.225No significant change

Q. What strategies are effective for studying the structural stability of this compound under oxidative stress?

  • Methodological Answer :

  • Circular Dichroism (CD) Spectroscopy : Measure α-helix content and thermal denaturation profiles in the presence of hydrogen peroxide or superoxide radicals. Compare with wild-type hemoglobin to quantify destabilization .
  • Mass Spectrometry : Identify post-translational modifications (e.g., methionine oxidation) using LC-MS/MS. Quantify oxidative damage ratios (e.g., oxidized/native heme groups) .

Q. How can population-level studies address gaps in the epidemiology of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from regional hemoglobinopathy registries and published case reports. Use PRISMA guidelines to ensure transparency and assess heterogeneity via I² statistics .
  • Geospatial Mapping : Overlap prevalence data with environmental factors (e.g., malaria-endemic regions) using GIS tools like QGIS to explore evolutionary selection pressures .

Key Research Recommendations

  • Prioritize Functional Studies : Link structural anomalies (e.g., proximal histidine displacement) to clinical phenotypes using CRISPR-edited cell lines .
  • Standardize Reporting : Adopt CONSORT guidelines for clinical data and MIAME standards for omics datasets to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.